molecular formula C13H14FNO4S B2948439 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide CAS No. 1795420-38-0

4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide

Cat. No. B2948439
CAS RN: 1795420-38-0
M. Wt: 299.32
InChI Key: UAZGORPALQAOOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide, also known as PFI-2, is a chemical compound that has gained significant attention in the field of scientific research. PFI-2 is a potent inhibitor of the histone methyltransferase, SETD7, which is involved in the regulation of gene expression. The inhibition of SETD7 by PFI-2 has been shown to have potential therapeutic applications in various diseases, such as cancer and diabetes.

Mechanism of Action

4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide works by binding to the active site of SETD7, which prevents the enzyme from methylating histones. Histone methylation is a crucial step in the epigenetic regulation of gene expression. By inhibiting SETD7, this compound can alter the expression of genes that are involved in various cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects:
The inhibition of SETD7 by this compound has been shown to have various biochemical and physiological effects. In cancer cells, the inhibition of SETD7 by this compound can lead to the downregulation of oncogenes, which can inhibit cell growth and induce apoptosis. In diabetes, the inhibition of SETD7 can improve insulin sensitivity, which can help to regulate blood glucose levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide in lab experiments is its specificity for SETD7. This compound has been shown to have minimal off-target effects, which makes it a useful tool for studying the role of SETD7 in various cellular processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide. One direction is to investigate the potential therapeutic applications of this compound in various diseases, such as cancer and diabetes. Another direction is to develop more potent and selective inhibitors of SETD7, which can be used as tools for studying the epigenetic regulation of gene expression. Additionally, the development of new methods for synthesizing this compound and related compounds can help to improve their solubility and bioavailability, which can make them more useful in lab experiments.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a complex process that involves several steps. The first step involves the preparation of 2-furan-2-yl-2-methoxyethanol, which is then reacted with 4-fluorobenzenesulfonyl chloride to obtain the intermediate product. The intermediate product is then further reacted with 2-aminopyridine to obtain the final product, this compound.

Scientific Research Applications

4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide has been extensively studied in the field of epigenetics, which is the study of changes in gene expression that are not caused by alterations in the DNA sequence. SETD7 is a histone methyltransferase that plays a crucial role in the epigenetic regulation of gene expression. The inhibition of SETD7 by this compound has been shown to have potential therapeutic applications in various diseases, such as cancer and diabetes.

properties

IUPAC Name

4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S/c1-18-13(12-3-2-8-19-12)9-15-20(16,17)11-6-4-10(14)5-7-11/h2-8,13,15H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZGORPALQAOOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)F)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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